Sch 58261

概要

説明

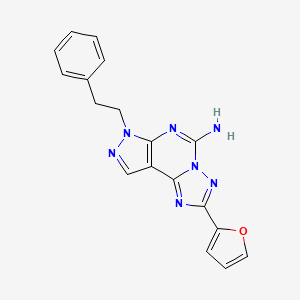

SCH 58261: は、アデノシン受容体 A2A に対する強力かつ選択的な拮抗作用で知られる化学化合物です。 この化合物は、特にパーキンソン病などの神経疾患の治療における潜在的な治療用途について広く研究されています 。 This compound の化学構造は、5-アミノ-7-(2-フェニルエチル)-2-(2-フリル)-ピラゾロ[4,3-e]-1,2,4-トリアゾロ[1,5-c]ピリミジンです .

準備方法

合成経路と反応条件: : SCH 58261 の合成は、市販の出発物質から始まる複数のステップを含みます。 反応条件には、通常、強塩基と高温を使用し、トリアゾール環系の形成を促進します .

工業生産方法: : this compound の工業生産には、収率と純度を最大化する合成経路の最適化が伴う可能性があります。 これには、連続フロー反応器を使用して反応条件をより正確に制御し、副生成物の形成を減らすことが含まれる可能性があります .

化学反応の分析

反応の種類: : SCH 58261 は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、分子上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物: : これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンの形成につながる可能性があります .

科学研究における用途

科学的研究の応用

Neuroprotective Effects

Mechanism of Action:

SCH 58261 exhibits neuroprotective properties by antagonizing the A2A adenosine receptors, which play a crucial role in modulating neurotransmitter release and neuronal excitability. Studies have demonstrated that this compound can significantly reduce glutamate outflow during ischemic conditions, thereby mitigating excitotoxic damage in neuronal tissues.

Case Study:

In a study involving middle cerebral artery occlusion in rats, this compound was administered shortly after the ischemic event. The results indicated that the compound suppressed turning behavior associated with ischemia and significantly reduced the release of excitatory amino acids such as glutamate and aspartate. This suggests a protective effect against ischemic brain damage when administered promptly after an event .

Data Table: Neuroprotective Efficacy of this compound

| Parameter | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Glutamate Release (µM) | 5.0 | 2.2 | <0.01 |

| Turning Behavior (rotations) | 30 | 10 | <0.05 |

| Cortical Damage Score | 3.5 | 1.0 | <0.01 |

Effects on Movement Disorders

Dopamine Interaction:

Research has shown that this compound interacts with dopaminergic systems, particularly in models of Parkinson's disease. The compound enhances the effects of dopamine D2 receptor agonists, thereby providing potential therapeutic benefits for movement disorders.

Case Study:

In experiments with quinpirole (a D2 receptor agonist), administration of this compound resulted in a significant increase in rotational behavior in treated rats, indicating a synergistic effect between A2A antagonism and D2 receptor activation . This suggests that this compound may be beneficial in managing symptoms of Parkinson's disease.

Data Table: Influence on Motor Activity

| Treatment | Rotational Activity (rotations) | Significance (p-value) |

|---|---|---|

| Control | 15 | - |

| Quinpirole | 25 | <0.05 |

| Quinpirole + this compound | 45 | <0.01 |

Antitumor Activity

Tumor Growth Inhibition:

Recent studies indicate that this compound may have antitumor properties by reducing tumor growth and modulating immune responses. This is particularly relevant in melanoma models where the compound has shown to decrease tumor size and TGF-β levels.

Case Study:

In a study using wild-type and P2X7 receptor-null mice, treatment with this compound led to a marked reduction in melanoma tumor growth compared to control groups. The findings suggest that A2A receptor antagonism may enhance anti-tumor immunity .

Data Table: Antitumor Efficacy of this compound

| Parameter | Control Group Tumor Size (mm³) | This compound Group Tumor Size (mm³) | Significance (p-value) |

|---|---|---|---|

| Day 14 | 120 | 60 | <0.01 |

| Day 28 | 250 | 100 | <0.01 |

Potential in Neurodegenerative Diseases

Cognitive Enhancement:

this compound has been investigated for its potential nootropic effects, demonstrating improvements in cognitive function across various animal models.

Case Study:

In models of Huntington's disease, administration of this compound resulted in improved motor coordination and cognitive performance compared to untreated controls . The compound's ability to modulate neurotransmitter systems may contribute to these observed benefits.

作用機序

SCH 58261 は、アデノシン受容体 A2A に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、神経伝達や炎症を含むさまざまな生理学的プロセスに関与しています。 A2A 受容体を遮断することにより、this compound はこれらのプロセスを調節することができ、観察された神経保護作用と抗炎症作用につながります 。 関連する分子標的と経路には、環状アデノシン一リン酸 (cAMP) シグナル伝達の阻害とドーパミン放出の調節が含まれます .

類似化合物との比較

SCH 58261 は、多くの場合、次のような他のアデノシン受容体拮抗薬と比較されます。

CGS 15943: 類似の選択性を持つ別の強力な A2A 受容体拮抗薬ですが、化学構造が異なります.

ZM 241385: 異なる結合プロファイルと薬物動態特性を持つ選択的な A2A 受容体拮抗薬です.

イストラデフィリン (KW-6002): パーキンソン病の治療に使用される臨床的に承認された A2A 受容体拮抗薬です.

独自性: : this compound は、他のアデノシン受容体サブタイプとの相互作用が最小限であるため、A2A 受容体に対する高い選択性で特徴付けられます。 この選択性により、さまざまな生理学的および病理学的プロセスにおける A2A 受容体の特定の役割を研究するための貴重なツールとなります .

生物活性

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor, which plays a significant role in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in neuroprotection, cancer treatment, and metabolic studies. Below, we explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Structure : this compound is characterized by the chemical formula 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.

- Selectivity : It exhibits high selectivity for the A2A receptor with a Ki value of 1.3 nM. It shows 323-fold selectivity over A1 receptors, 53-fold over A2B receptors, and 100-fold over A3 receptors .

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects in models of neurodegenerative diseases. In a study involving a rat model of striatal excitotoxicity induced by quinolinic acid, this compound modulated the expression of cyclooxygenase-2 (COX-2) differently in cortical neurons and striatal microglia-like cells. Specifically, it enhanced COX-2 expression in cortical neurons while preventing it in striatal microglia . This dual action suggests a potential therapeutic role in conditions such as Parkinson's disease and other neurodegenerative disorders.

Antitumor Activity

This compound has demonstrated efficacy in reducing tumor growth in melanoma models. Studies have shown that it can decrease levels of TGF-β in both wild-type and P2X7R-null mice, indicating its potential as an anti-cancer agent by modulating immune responses and tumor microenvironments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Key findings include:

- Absorption : Following oral administration in bile duct-cannulated rats, this compound was predominantly excreted via feces, indicating poor absorption from the gastrointestinal tract .

- Distribution : The volume of distribution at steady state (Vss) was reported to be approximately 3196.92 mL/kg .

- Clearance : The compound exhibited a maximum concentration (Cmax) of 1135.44 ng/mL after intravenous administration but was almost undetectable after oral administration (Cmax = 6.12 ng/mL) .

Table: Summary of Key Studies on this compound

特性

IUPAC Name |

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPKQYUXOEJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166799 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160098-96-4 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sch 58261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH 58261 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCH-58261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SCH 58261?

A: this compound acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , , ]

Q2: How does this compound interact with the adenosine A2A receptor?

A: this compound binds with high affinity to the A2AR, preventing the binding of adenosine and other agonists. This interaction is competitive, as demonstrated by binding studies and functional assays. [, , , , , , , , ]

Q3: What are the downstream effects of A2AR antagonism by this compound?

A3: Blockade of A2ARs by this compound leads to various downstream effects, including:

- Increased locomotor activity: This is likely due to its interaction with dopaminergic pathways in the striatum, where A2ARs normally inhibit dopamine release. [, , , ]

- Neuroprotection: this compound has shown neuroprotective effects in various models of neurological disorders, potentially through mechanisms involving reduced glutamate release, inhibition of neuroinflammation, and modulation of oxidative stress parameters. [, , , , , , ]

- Cardiovascular effects: this compound can modulate cardiovascular function, primarily by antagonizing the vasodilatory effects of adenosine mediated by A2ARs. This can lead to slight increases in blood pressure and heart rate, particularly at higher doses. [, ]

- Anti-inflammatory effects: Studies suggest that this compound might exert anti-inflammatory effects, possibly through modulation of cytokine release and glial cell activation. [, , ]

Q4: Does this compound affect glutamate release?

A: Yes, this compound has been shown to modulate glutamate release in the striatum. Interestingly, the direction of this modulation appears to be age-dependent. In young rats, this compound decreases glutamate outflow, while in aged rats, it increases glutamate outflow. [] This suggests that the adenosine system's role in regulating glutamate release may change with age.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C19H16N6O and a molecular weight of 344.38 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A: Although detailed spectroscopic data is not provided in the provided abstracts, the synthesis of tritium-labeled this compound ([3H]this compound) has been described, indicating the use of techniques like HPLC and the determination of specific activity (68.6 Ci/mmol). []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: Research suggests that this compound is significantly metabolized in the liver, potentially limiting its oral bioavailability. The primary metabolic pathways involve oxidation and ketone formation. A considerable portion of the drug is excreted in feces, indicating poor absorption after oral administration. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: In vitro studies have utilized various models, including:

- Rat striatal membranes: To assess binding affinity and selectivity for A2AR. [, , , ]

- Porcine coronary arteries: To investigate the antagonist properties of this compound on A2AR-mediated vasorelaxation. [, ]

- Human platelets: To characterize A2AR binding and functional responses, such as adenylate cyclase stimulation and platelet aggregation inhibition. []

- Primary striatal cultures: To evaluate the effects of this compound on intracellular calcium levels following quinolinic acid exposure. []

Q9: What animal models have been used to study the effects of this compound?

A9: Various animal models have been employed to study this compound, including:

- Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics Parkinson's disease and has been used to investigate the effects of this compound on motor behavior, L-DOPA-induced turning behavior, and potential neuroprotective effects. [, , , , , ]

- Rats with kainic acid (KA)-induced seizures: This model has been used to study the neuroprotective potential of this compound against excitotoxicity and seizure activity. [, ]

- Mice with collagen-induced arthritis (CIA): This model was used to investigate the anti-inflammatory effects of this compound on synovitis and osteoclastogenesis. [, ]

- Rats subjected to global cerebral ischemia-reperfusion (IR): This model has been used to assess the neuroprotective effects of this compound on cognitive impairment, motor function, and hippocampal damage following IR injury. [, ]

- Rats subjected to middle cerebral artery occlusion (MCAO): This model mimics stroke and has been used to investigate the neuroprotective effects of this compound on infarct volume and c-fos expression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。